REACTION_CXSMILES
|
[H-].[Na+].[NH:3]1[C:7]2=[N:8][CH:9]=[CH:10][CH:11]=[C:6]2[C:5]([CH:12]=[O:13])=[CH:4]1.[C:14]1([S:20](Cl)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>O1CCCC1>[C:14]1([S:20]([N:3]2[C:7]3=[N:8][CH:9]=[CH:10][CH:11]=[C:6]3[C:5]([CH:12]=[O:13])=[CH:4]2)(=[O:22])=[O:21])[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|
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Name
|
|
Quantity
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2.19 g
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Type
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reactant
|
Smiles
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[H-].[Na+]
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Name
|
|
Quantity
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2 g
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Type
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reactant
|
Smiles
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N1C=C(C=2C1=NC=CC2)C=O
|
Name
|
|
Quantity
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400 mL
|
Type
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solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
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3.63 g
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)S(=O)(=O)Cl
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
with stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
|
Details
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was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
while cooling to a temperature of 0° C
|
Type
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CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, for 30 minutes while the temperature
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
was maintained at room temperature
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
TEMPERATURE
|
Details
|
while cooling to a temperature of 0° C
|
Type
|
CUSTOM
|
Details
|
to react
|
Type
|
STIRRING
|
Details
|
with stirring, for 3 hours while the temperature
|
Duration
|
3 h
|
Type
|
TEMPERATURE
|
Details
|
was maintained at room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then quenched by the
|
Type
|
ADDITION
|
Details
|
adding of H2O
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
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DISSOLUTION
|
Details
|
The residue was dissolved in 300 mL of ethyl acetate
|
Type
|
WASH
|
Details
|
The resulting mixture was washed two times with 200 mL of brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The mixture was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated by evaporation under vacuum
|
Type
|
CUSTOM
|
Details
|
a rotary evaporator
|
Type
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WASH
|
Details
|
The resulting mixture was washed with ethyl acetate/petroleum ether=1:40
|
Type
|
CUSTOM
|
Details
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This resulted in 3.4 g (82%) of 1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde as a light yellow solid
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Name
|
|
Type
|
|
Smiles
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C1(=CC=CC=C1)S(=O)(=O)N1C=C(C=2C1=NC=CC2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |